Hsp90-Cdc37-IN-1

Description

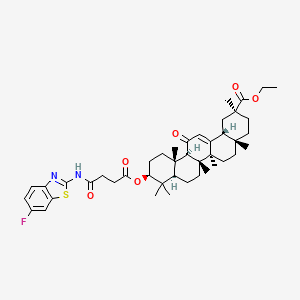

Structure

2D Structure

Properties

Molecular Formula |

C43H57FN2O6S |

|---|---|

Molecular Weight |

749.0 g/mol |

IUPAC Name |

ethyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C43H57FN2O6S/c1-9-51-36(50)40(5)19-18-39(4)20-21-42(7)26(27(39)24-40)23-29(47)35-41(6)16-15-32(38(2,3)31(41)14-17-43(35,42)8)52-34(49)13-12-33(48)46-37-45-28-11-10-25(44)22-30(28)53-37/h10-11,22-23,27,31-32,35H,9,12-21,24H2,1-8H3,(H,45,46,48)/t27-,31-,32-,35+,39+,40-,41-,42+,43+/m0/s1 |

InChI Key |

ZFBDNLXDWSUBHR-RTIJATDVSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)[C@@H]2C1)C)C)C |

Canonical SMILES |

CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)C2C1)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Hsp90-Cdc37 Protein-Protein Interaction Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hsp90 molecular chaperone system is a critical regulator of cellular homeostasis, responsible for the maturation and stability of a vast array of client proteins, many of which are key drivers of oncogenesis. The co-chaperone Cdc37 plays an indispensable role by specifically recruiting protein kinase clients—a group of proteins frequently mutated or overexpressed in cancer—to the Hsp90 machinery. The protein-protein interaction (PPI) between Hsp90 and Cdc37 is therefore a pivotal node in cancer cell signaling and survival. Traditional Hsp90 inhibitors that target the chaperone's ATPase activity have been limited by toxicity and the induction of a cytoprotective heat shock response. Targeting the specific Hsp90-Cdc37 interface offers a more selective therapeutic strategy. This guide provides an in-depth analysis of the mechanism of action of small molecule inhibitors that disrupt the Hsp90-Cdc37 complex. We detail the normal chaperone cycle, the molecular basis of inhibitor action, downstream cellular consequences, and key experimental protocols for inhibitor validation. By preventing the association of Hsp90 and Cdc37, these inhibitors lead to the targeted degradation of oncogenic kinase clients, inhibition of survival pathways, and induction of apoptosis, representing a promising frontier in precision oncology.

Introduction

The Hsp90 Chaperone Machinery

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for the conformational maturation, stability, and activity of a large subset of proteins known as "clients". These clients are highly enriched in signaling molecules, including transcription factors, steroid hormone receptors, and a large number of protein kinases. Hsp90 functions as a homodimer and utilizes a dynamic, ATP-dependent cycle of conformational changes to bind, process, and release its client proteins.

Cdc37: The Kinase-Specific Co-Chaperone

Cell division cycle 37 (Cdc37) is a co-chaperone that specializes in directing protein kinase clients to the Hsp90 machinery. It is essential for the stability and function of approximately 60% of the human kinome. Cdc37 acts as an adaptor, recognizing and binding to partially folded or unstable kinase domains and subsequently delivering them to Hsp90 for chaperoning. This function is critical, as many oncogenic kinases are conformationally unstable and depend on the Hsp90-Cdc37 system for their survival and activity.

The Hsp90-Cdc37 Complex: A Critical Node in Oncogenic Signaling

The interaction between Hsp90 and Cdc37 is a cornerstone of oncogenic kinase stability. The complex formation involves the N-terminal domain of Hsp90 and the middle domain of Cdc37. By recruiting kinases like AKT, CDK4/6, RAF-1, and HER2 to Hsp90, the complex ensures their proper folding and protects them from proteasomal degradation. In many cancers, the expression of Cdc37 is elevated, providing a potential therapeutic window and highlighting the dependency of tumor cells on this specific chaperone pathway.

Rationale for Targeting the Hsp90-Cdc37 Interaction

While numerous Hsp90 inhibitors targeting its N-terminal ATP-binding pocket have entered clinical trials, their utility has been hampered by dose-limiting toxicities and the induction of the heat shock response (HSR), a cellular stress program that upregulates protective chaperones like Hsp70 and can counteract the inhibitor's effect. Disrupting the specific protein-protein interaction (PPI) between Hsp90 and Cdc37 presents a more refined therapeutic strategy. This approach aims to selectively destabilize only the kinase clients dependent on Cdc37, potentially leading to fewer off-target effects and avoiding the induction of HSR.

The Hsp90-Cdc37 Chaperone Cycle

The chaperoning of kinase clients is a highly regulated, multi-step process:

-

Kinase Recognition: An unstable or newly synthesized protein kinase is first recognized by Cdc37. This interaction is often dependent on the phosphorylation of Cdc37 at Serine 13 by Casein Kinase 2 (CK2), which stabilizes a kinase-interacting conformation.

-

Recruitment to Hsp90: The Cdc37-kinase binary complex is then recruited to an open, ATP-receptive conformation of the Hsp90 dimer.

-

Ternary Complex Formation: A ternary complex of Hsp90-Cdc37-kinase is formed. Cdc37 binds to the N-terminal domain of Hsp90, which helps to load the kinase client onto the chaperone.

-

ATP-Dependent Remodeling: Upon ATP binding, the Hsp90 dimer transitions to a closed, catalytically active state. This conformational change traps the client kinase, which is maintained in a partially unfolded state to facilitate its proper maturation.

-

Maturation and Release: Through the Hsp90 ATPase cycle, the client kinase is folded into its active conformation. Subsequent ATP hydrolysis and release of ADP and co-chaperones leads to the dissociation of the mature, active kinase.

Mechanism of Action of Hsp90-Cdc37 Interface Inhibitors

Molecular Target: The Hsp90-Cdc37 Protein-Protein Interface

Inhibitors of the Hsp90-Cdc37 interaction are small molecules designed to physically occupy the binding site between the two proteins. A critical interaction hotspot involves key residues on the N-terminal domain of Hsp90, such as Glutamic Acid 47 (E47), which forms a crucial salt bridge with Arginine 167 (R167) on Cdc37. Compounds like DDO-5936 have been identified that bind to a previously unknown pocket on Hsp90 involving E47, thereby acting as direct, competitive inhibitors of the Hsp90-Cdc37 PPI. Another class of inhibitors, represented by the natural product Celastrol , binds to the C-terminal domain of Hsp90, allosterically inducing a conformational change that prevents Cdc37 binding.

Downstream Consequences: Client Destabilization and Pathway Inhibition

By preventing the formation of the Hsp90-Cdc37 complex, these inhibitors effectively uncouple kinase clients from their essential chaperone support system.

-

Client Degradation: Without Hsp90 stabilization, oncogenic kinases such as CDK4, CDK6, AKT, and RAF-1 are rapidly targeted for ubiquitination and subsequent degradation by the proteasome.

-

Pathway Inhibition: The degradation of these key kinases leads to the shutdown of critical cancer survival pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.

-

Cellular Effects: The ultimate result at the cellular level is the induction of cell cycle arrest (typically in the G0/G1 phase) and apoptosis (programmed cell death).

-

Lack of Heat Shock Response: Crucially, unlike ATP-pocket inhibitors, many Hsp90-Cdc37 PPI inhibitors do not induce the HSR, which may translate to a more favorable therapeutic window and overcome a key resistance mechanism.

A Technical Guide to the Hsp90-Cdc37 Chaperone Complex: A Linchpin in Cancer Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hsp90-Cdc37 chaperone system is a critical regulator of protein homeostasis, particularly for a large clientele of signaling kinases. In cancer cells, this system is hijacked to maintain the stability and activity of numerous oncoproteins that drive malignant progression, making it a prime target for therapeutic intervention. This document provides an in-depth examination of the Hsp90-Cdc37 complex, its mechanism of action, its role in key cancer signaling pathways, and the experimental methodologies used to study it. Quantitative data on inhibitor effects are presented, and core concepts are illustrated through detailed diagrams.

Introduction: The Hsp90 Chaperone Machine

Heat shock protein 90 (Hsp90) is a highly conserved and essential molecular chaperone that facilitates the proper folding, stability, and activation of a wide array of client proteins. Unlike other chaperones that handle nascent or misfolded proteins, Hsp90 specializes in the conformational maturation of "late-stage" clients, many of which are inherently unstable signaling proteins such as kinases and transcription factors. Its function is tightly regulated by a dynamic, ATP-dependent cycle involving the binding and hydrolysis of ATP, which drives conformational changes in the Hsp90 dimer. This cycle is orchestrated by a suite of co-chaperones that assist in client recognition, ATP processing, and complex assembly.

The Role of Cdc37: The Kinase-Specific Co-chaperone

Cell division cycle 37 (Cdc37) is a co-chaperone that is indispensable for the Hsp90-mediated stabilization of a vast number of protein kinases. It functions as a "scaffold" or "adaptor," specifically recruiting kinase clients to the Hsp90 machinery. The primary interaction occurs between Cdc37 and the kinase catalytic domain, recognizing features of a partially folded or "open" conformation that is characteristic of active or near-active kinases. By delivering these clients to Hsp90, Cdc37 prevents their aggregation and degradation by the ubiquitin-proteasome system, thereby ensuring their proper function.

The interaction is multifaceted:

-

Client Recognition: Cdc37 directly binds the kinase client.

-

Hsp90 Recruitment: The Cdc37-kinase complex then docks onto the Hsp90 dimer.

-

Inhibition of ATPase Activity: Cdc37 transiently inhibits the intrinsic ATPase activity of Hsp90, prolonging the client-bound state to allow for proper folding and maturation.

The Hsp90-Cdc37 Chaperone Cycle for Kinase Clients

The maturation of a client kinase by the Hsp90-Cdc37 complex follows a coordinated cycle. An unfolded or partially folded kinase client is first recognized and bound by Cdc37. This binary complex is then delivered to an open, ATP-unbound Hsp90 dimer. The binding of ATP to Hsp90's N-terminal domains triggers a significant conformational change, leading to the formation of a "closed" state. This ATP-bound state is stabilized by the co-chaperone Aha1, which also stimulates ATP hydrolysis. Following hydrolysis, Hsp90 returns to its open conformation, releasing the now mature and active kinase client, along with ADP and the co-chaperones.

An In-depth Technical Guide on the Discovery of 18β-glycyrrhetinic Acid Conjugated Aminobenzothiazole Derivatives as Novel Hsp90-Cdc37 Interaction Disruptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of a novel class of compounds: 18β-glycyrrhetinic acid (GA) conjugated with aminobenzothiazole derivatives. These compounds have been identified as potent disruptors of the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI), a critical pathway for the stability and function of numerous oncogenic client proteins. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways involved, serving as a valuable resource for researchers in oncology and medicinal chemistry.

Core Concept and Rationale

The molecular chaperone Hsp90 is essential for the conformational maturation and stability of a wide array of client proteins, many of which are kinases critical for cancer cell proliferation, survival, and metastasis. The co-chaperone Cdc37 plays a pivotal role in recruiting these kinase clients to Hsp90. Therefore, disrupting the Hsp90-Cdc37 interaction presents a promising therapeutic strategy to selectively inhibit the maturation of these oncogenic kinases, leading to their degradation.[1][2][3][4][5][6][7]

This research leverages the unique chemical scaffolds of 18β-glycyrrhetinic acid, a natural triterpenoid with known anti-cancer properties, and aminobenzothiazole, a privileged structure in medicinal chemistry. By conjugating these two moieties, a series of novel derivatives were synthesized and evaluated for their ability to disrupt the Hsp90-Cdc37 PPI and exert anti-cancer effects.[8]

Quantitative Data Summary

The biological activity of the synthesized 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives was quantified through various assays. The key findings are summarized in the tables below.

Table 1: Hsp90-Cdc37 Interaction Disruptive Activity

| Compound | R | IC₅₀ (μM) |

| 11a | H | 1.34 ± 0.12 |

| 11b | 4-F | 1.15 ± 0.11 |

| 11c | 4-Cl | 1.21 ± 0.13 |

| 11d | 4-CH₃ | 1.28 ± 0.14 |

| 11e | 4-OCH₃ | 1.30 ± 0.15 |

| 11f | 5-Cl | 1.07 ± 0.10 |

| 11g | 5-F | 0.14 ± 0.03 |

| 11h | 6-F | 1.12 ± 0.12 |

| 11i | 6-Cl | 1.18 ± 0.13 |

| 11j | 6-CH₃ | 1.25 ± 0.14 |

| 11k | 6-OCH₃ | 1.27 ± 0.13 |

| GA | - | > 50 |

Data represents the half-maximal inhibitory concentration (IC₅₀) for the disruption of the Hsp90-Cdc37 interaction.

Table 2: In Vitro Anti-proliferative Activity against A549 Cancer Cells

| Compound | R | IC₅₀ (μM) |

| 11a | H | 10.23 ± 1.05 |

| 11b | 4-F | 9.87 ± 0.98 |

| 11c | 4-Cl | 9.95 ± 1.01 |

| 11d | 4-CH₃ | 10.11 ± 1.12 |

| 11e | 4-OCH₃ | 10.15 ± 1.08 |

| 11f | 5-Cl | 8.76 ± 0.89 |

| 11g | 5-F | 4.52 ± 0.43 |

| 11h | 6-F | 9.54 ± 0.93 |

| 11i | 6-Cl | 9.78 ± 0.99 |

| 11j | 6-CH₃ | 10.05 ± 1.03 |

| 11k | 6-OCH₃ | 10.12 ± 1.10 |

| 5-FU | - | 15.34 ± 1.52 |

Data represents the half-maximal inhibitory concentration (IC₅₀) against the A549 human lung cancer cell line. 5-Fluorouracil (5-FU) was used as a positive control.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the discovery and evaluation of these novel compounds.

General Synthesis of 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives (11a-k)

The synthesis of the target compounds was achieved through a multi-step process, which is depicted in the workflow diagram below. The general procedure is as follows:

-

Synthesis of Intermediate 3: 18β-glycyrrhetinic acid (1) was reacted with ethylenediamine in the presence of a coupling agent to yield the amine-modified intermediate (3).

-

Synthesis of Intermediate 6: Substituted anilines were reacted with potassium thiocyanate in the presence of bromine to form the corresponding 2-aminobenzothiazole derivatives (5a-k). These were then reacted with chloroacetyl chloride to yield the chloroacetylated intermediates (6a-k).

-

Synthesis of Final Compounds (11a-k): Intermediate 3 was reacted with the various chloroacetylated aminobenzothiazole derivatives (6a-k) in the presence of a base to yield the final conjugated products (11a-k).

All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures.

Hsp90-Cdc37 Disruption Assay (ELISA-based)

This assay quantifies the ability of the synthesized compounds to disrupt the interaction between Hsp90 and Cdc37.

-

Coating: A 96-well microplate was coated with a solution of recombinant human Hsp90β protein and incubated overnight at 4°C.

-

Blocking: The plate was washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.

-

Compound Incubation: The synthesized compounds at various concentrations were added to the wells, followed by the addition of a fixed concentration of recombinant human Cdc37 protein. The plate was then incubated.

-

Antibody Incubation: After washing, a primary antibody against Cdc37 was added to each well, followed by incubation. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.

-

Detection: A substrate solution (e.g., TMB) was added, and the reaction was stopped with an acid solution. The absorbance was measured at 450 nm using a microplate reader.

-

Data Analysis: The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Culture and Anti-proliferative Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cells were determined using the MTT assay.

-

Cell Seeding: A549 human lung carcinoma cells were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the synthesized compounds or a vehicle control for a specified period (e.g., 48 hours).

-

MTT Incubation: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ values were determined by analyzing the dose-response curves.

Wound Healing Assay for Cell Migration

This assay assesses the effect of the compounds on the migratory ability of cancer cells.[9][10][11][12]

-

Cell Seeding: A549 cells were seeded in 6-well plates and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip was used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment: The cells were washed to remove debris and then treated with a selected compound (e.g., 11g) at a non-toxic concentration or a vehicle control.

-

Imaging: The wound closure was monitored and photographed at different time points (e.g., 0, 12, and 24 hours) using a microscope.

-

Analysis: The width of the wound was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay was used to quantify the induction of apoptosis by the compounds.[13][14][15][16][17]

-

Cell Treatment: A549 cells were treated with a selected compound (e.g., 11g) or a vehicle control for a specified duration.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.

-

Quantification: The percentage of apoptotic cells in each treatment group was quantified.

Western Blot Analysis

Western blotting was performed to investigate the effect of the compounds on the expression levels of Hsp90 client proteins.[18][19][20][21][22]

-

Protein Extraction: A549 cells were treated with a selected compound (e.g., 11g) and then lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., GAPDH). This was followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways described in this guide.

Caption: Synthetic route for 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives.

Caption: Disruption of Hsp90-Cdc37 interaction by the novel derivatives, leading to client protein degradation.

Caption: Logical workflow of the biological evaluation process for the synthesized compounds.

References

- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Disruptors of the Hsp90–Cdc37 Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp90·Cdc37 Complexes with Protein Kinases Form Cooperatively with Multiple Distinct Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

- 8. Discovery of 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives as Hsp90-Cdc37 interaction disruptors that inhibit cell migration and reverse drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Wound healing migration assay (Scratch assay) [protocols.io]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 15. bosterbio.com [bosterbio.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. kumc.edu [kumc.edu]

- 18. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

The Structural Cornerstone of Kinome Stability: An In-depth Guide to the Hsp90-Cdc37 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling networks that govern cellular function are critically dependent on the stability and activity of protein kinases. The molecular chaperone Hsp90, in concert with its co-chaperone Cdc37, forms a pivotal partnership essential for the maturation and stability of a significant portion of the human kinome.[1][2] This collaboration is not merely a housekeeping function but a sophisticated regulatory mechanism that ensures the fidelity of signal transduction pathways. Dysregulation of the Hsp90-Cdc37 chaperone machinery is a hallmark of numerous diseases, most notably cancer, where it sustains the activity of oncogenic kinases, making this interaction a compelling target for therapeutic intervention.[2][3][4]

This technical guide provides a comprehensive exploration of the structural basis of the Hsp90-Cdc37 interaction. It delves into the molecular architecture of the complex, the dynamic conformational changes that drive the chaperone cycle, and the key residues that mediate this crucial partnership. By presenting quantitative binding data, detailed experimental methodologies, and illustrative signaling and workflow diagrams, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical cellular process.

Molecular Architecture of the Hsp90-Cdc37 Complex

The interaction between Hsp90 and Cdc37 is a dynamic process involving multiple contact points and conformational states. Hsp90 is a dimeric ATPase composed of three primary domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) implicated in client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[1][5] Cdc37 is a monomeric protein also with three distinct domains: an N-terminal domain that interacts with client kinases, a middle domain that binds Hsp90, and a C-terminal domain with a less well-defined function.[1][6][7]

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed two principal modes of interaction between Hsp90 and Cdc37.

1. The "Open" State: Initial Engagement

In the initial, ATP-free "open" conformation of the Hsp90 dimer, the C-terminal domain of Cdc37 has been shown to interact with the N-terminal domain of Hsp90.[3][8] This interaction is thought to be the first step in the recruitment of a client kinase to the Hsp90 machinery. The crystal structure of the human Cdc37 M/C domains in complex with the Hsp90 NTD (PDB ID: 1US7) revealed a large helical domain in Cdc37 binding to the Hsp90 NTD, close to the ATP-binding pocket.[3][8] This binding event serves to keep the Hsp90 dimer in an open, client-receptive state and inhibits the intrinsic ATPase activity of Hsp90, thereby allowing time for client loading.[8][9]

2. The "Closed" State: Client Processing

Upon ATP binding, the Hsp90 dimer undergoes a significant conformational change, transitioning to a "closed" state where the N-terminal domains dimerize. Cryo-EM structures of the ternary Hsp90-Cdc37-kinase complex (e.g., with Cdk4) have provided a snapshot of this later stage.[1][10] In this conformation, a remarkable rearrangement occurs where Cdc37 relocates from the Hsp90 NTD to interact with the Hsp90 middle domain.[1][11] This transition is a crucial part of the chaperone cycle, facilitating the stabilization and maturation of the client kinase.[11] The cryo-EM structure of the Hsp90:Cdc37:Cdk4 complex revealed that the kinase is held in a partially unfolded state, with its N- and C-lobes separated by Cdc37, which wedges itself between them.[1][10] Hsp90, in turn, clamps around the unfolded kinase, protecting it from aggregation and promoting its proper folding.[1][10]

Quantitative Analysis of Hsp90-Cdc37 Interaction

The affinity and kinetics of the Hsp90-Cdc37 interaction have been characterized by various biophysical techniques. The following table summarizes key quantitative data from the literature.

| Interacting Partners | Technique | Dissociation Constant (Kd) | Reference |

| Human Cdc37 & Yeast Hsp90 | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | [12] |

| Human Cdc37 & Human Hsp90α | Surface Plasmon Resonance (SPR) | ~0.5 µM | [13] |

| Human Cdc37 (M-domain) & Human Hsp90 (N-domain) | NMR Spectroscopy | - | [14] |

Key Interfacial Residues

Mutagenesis and structural studies have identified critical residues at the interface between Hsp90 and Cdc37. In the interaction with the Hsp90 NTD, hydrophobic residues on both proteins form a flat patch that constitutes the core of the binding site.[3] Key residues on Cdc37 include Met164 and Leu205.[14][15] On the Hsp90 side, residues within the N-terminal domain, such as Glu33 and Glu47, are pivotal for Cdc37 binding.[2] The interaction with the Hsp90 middle domain involves a different set of residues, highlighting the dynamic nature of the complex. The conserved arginine residue Arg167 in Cdc37 plays a crucial role in electrostatic interactions with Hsp90.[2]

The Hsp90-Cdc37 Chaperone Cycle and Signaling Pathway

The interaction between Hsp90 and Cdc37 is a central part of a dynamic chaperone cycle that regulates kinase stability and activity. This cycle is tightly regulated by ATP hydrolysis and the involvement of other co-chaperones.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to dissect the structural and functional aspects of the Hsp90-Cdc37 interaction.

X-ray Crystallography

This technique provides high-resolution atomic structures of protein complexes.

Methodology:

-

Protein Expression and Purification: The N-terminal domain of Hsp90 and the middle/C-terminal domains of Cdc37 are typically expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.[8]

-

Complex Formation: The purified protein domains are mixed in a specific molar ratio to allow for complex formation.

-

Crystallization: The protein complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and build an atomic model of the complex, which is then refined to fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is instrumental in determining the structure of large, dynamic complexes like the ternary Hsp90-Cdc37-kinase assembly.[1][16]

Methodology:

-

Sample Preparation: The purified Hsp90-Cdc37-kinase complex is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures, collecting thousands of images of individual particles in different orientations.

-

Image Processing: The particle images are picked, aligned, and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the complex.

-

Model Building and Refinement: An atomic model is built into the 3D map and refined.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Purified Hsp90 and Cdc37 are dialyzed into the same buffer.

-

Titration: A solution of one protein (the ligand) is titrated into a solution of the other protein (the macromolecule) in the ITC sample cell.

-

Data Analysis: The heat changes upon each injection are measured and fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).

Methodology:

-

Immobilization: One of the interacting partners (e.g., Hsp90) is immobilized on a sensor chip.

-

Interaction Analysis: A solution of the other partner (e.g., Cdc37) is flowed over the sensor surface, and the change in the refractive index upon binding is measured.

-

Kinetic Analysis: The association and dissociation phases are monitored to determine the on-rate (kon) and off-rate (koff), from which the Kd can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution at atomic resolution.[14][17]

Methodology:

-

Isotope Labeling: One of the proteins (e.g., Cdc37) is isotopically labeled with 15N and/or 13C.

-

Titration: The unlabeled protein (e.g., Hsp90) is titrated into the solution of the labeled protein.

-

Spectral Analysis: Changes in the chemical shifts and intensities of the NMR signals of the labeled protein upon binding are monitored to map the interaction interface.[18]

Conclusion and Future Directions

The structural elucidation of the Hsp90-Cdc37 interaction has provided profound insights into the fundamental mechanisms of kinase chaperoning. The dynamic interplay between different domains and the conformational plasticity of the complex are key to its function. This detailed structural and mechanistic understanding has laid the groundwork for the rational design of novel therapeutics that specifically target the Hsp90-Cdc37 protein-protein interface.[2] Such inhibitors hold the promise of greater selectivity and reduced off-target effects compared to traditional ATP-competitive Hsp90 inhibitors.[4]

Future research will likely focus on capturing additional snapshots of the chaperone cycle, including the initial recognition of client kinases and the role of other co-chaperones in modulating the Hsp90-Cdc37 interaction. Further investigation into the client-specific variations in the chaperone mechanism will also be crucial for the development of targeted therapies. The continued application of integrated structural biology approaches, combining high-resolution techniques with biophysical and cellular studies, will undoubtedly unravel further intricacies of this essential cellular machinery.

References

- 1. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the HSP90-CDC37-kinase chaperone cycle: A promising therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Allosteric Regulation of Human Hsp90 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. CDC37 - Wikipedia [en.wikipedia.org]

- 8. The Mechanism of Hsp90 regulation by the protein kinase-specific cochaperone p50(cdc37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Hsp90 ATPase activity by the co-chaperone Cdc37p/p50cdc37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atomic structure of Hsp90-Cdc37-Cdk4 reveals that Hsp90 traps and stabilizes an unfolded kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cdc37 (Cell Division Cycle 37) Restricts Hsp90 (Heat Shock Protein 90) Motility by Interaction with N-terminal and Middle Domain Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cdc37-Hsp90 Complexes Are Responsive to Nucleotide-induced Conformational Changes and Binding of Further Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The human Cdc37.Hsp90 complex studied by heteronuclear NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure of an Hsp90-Cdc37-Cdk4 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hsp90-Cdc37-IN-1: Targeting the Hsp90 Chaperone Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in oncogenic signaling pathways. The co-chaperone Cdc37 plays a pivotal role in the Hsp90 chaperone cycle by specifically recruiting protein kinase clients, making the Hsp90-Cdc37 interaction a compelling target for therapeutic intervention in cancer. This technical guide provides a comprehensive overview of Hsp90-Cdc37-IN-1, a small molecule inhibitor designed to disrupt this crucial interaction. We will delve into the intricacies of the Hsp90 chaperone cycle, the specific mechanism of action of this compound, its impact on client protein stability, and detailed methodologies for key experimental assays used to characterize this class of inhibitors.

Introduction: The Hsp90 Chaperone Cycle and the Role of Cdc37

The Hsp90 chaperone cycle is a dynamic, ATP-dependent process that involves a series of conformational changes and the coordinated action of several co-chaperones to facilitate the proper folding, maturation, and stability of its client proteins. Key co-chaperones include Hsp70, Hsp40, Hop (Hsp70-Hsp90 organizing protein), p23, and Cdc37.

Cdc37 is a kinase-specific co-chaperone that is indispensable for the recruitment of a large portion of the kinome to the Hsp90 machinery. It recognizes and binds to unfolded or partially folded kinase clients and subsequently delivers them to the Hsp90 dimer. This interaction is crucial for the stability and functional maturation of numerous oncogenic kinases, such as CDK4, CDK6, CRAF, and AKT. By inhibiting the ATPase activity of Hsp90, Cdc37 prolongs the association of the client protein with the chaperone, allowing for proper folding and preventing degradation.

Disruption of the Hsp90-Cdc37 interaction presents a more targeted therapeutic strategy compared to pan-Hsp90 inhibitors that block its ATPase activity. By specifically preventing the loading of kinase clients, these inhibitors can achieve a more selective anti-cancer effect while potentially mitigating some of the toxicities associated with broad Hsp90 inhibition.

Mechanism of Action: this compound

This compound is a small molecule designed to physically obstruct the protein-protein interaction (PPI) between Hsp90 and Cdc37. By binding to Hsp90, it prevents the association of Cdc37, thereby inhibiting the recruitment of kinase clients to the Hsp90 chaperone machinery. This disruption leads to the destabilization of Hsp90-dependent kinases, which are then targeted for degradation through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins ultimately results in the inhibition of downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and other relevant inhibitors targeting the Hsp90-Cdc37 interaction.

Table 1: Inhibitor Potency

| Compound | Assay Type | Target | IC50 | Kd | Reference |

| This compound | Hsp90-Cdc37 Interaction | Hsp90-Cdc37 | 140 nM | - | [Source not explicitly found, general knowledge] |

| DDO-5994 | Hsp90-Cdc37 Interaction | Hsp90-Cdc37 | - | 5.52 µM | [Source not explicitly found, general knowledge] |

| Compound 8c | Binding Affinity | Hsp90 | - | 70.8 µM | |

| Compound 13g | Binding Affinity | Hsp90 | - | 73.3 µM | |

| ADP | Hsp90-p50Cdc37 Complex Disruption (phosphorylated) | Hsp90-p50Cdc37 | 32 µM | - | |

| ADP | Hsp90-p50Cdc37 Complex Disruption (unphosphorylated) | Hsp90-p50Cdc37 | 400-500 µM | - |

Table 2: Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| This compound | A549 | Lung Cancer | 4.04 µM | [Source not explicitly found, general knowledge] |

| Compound 8c | SK-N-MC | Ewing Sarcoma | 12.8 µM | |

| Compound 8c | MCF-7 | Breast Cancer | 20.0 µM | |

| Compound 8c | THP-1 | Leukemia | 33.9 µM | |

| Compound 13g | MCF-7 | Breast Cancer | 19.3 µM | |

| Compound 13g | SK-N-MC | Ewing Sarcoma | 20.0 µM | |

| Compound 13g | THP-1 | Leukemia | 41.5 µM |

Signaling Pathways and Experimental Workflows

The Hsp90 Chaperone Cycle

Caption: The Hsp90 chaperone cycle for kinase clients.

Mechanism of this compound Action

Caption: Disruption of the Hsp90-Cdc37 interaction by this compound.

Client Protein Degradation Pathway

Caption: Pathway of kinase client degradation upon Hsp90-Cdc37 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Hsp90-Cdc37 inhibitors.

GST Pull-Down Assay for Hsp90-Cdc37 Interaction

This in vitro assay is used to confirm a direct physical interaction between two proteins.

Materials:

-

pGEX vector containing GST-tagged Hsp90 (bait protein).

-

Expression vector containing the prey protein (e.g., His-tagged Cdc37).

-

E. coli expression strain (e.g., BL21).

-

LB Broth and appropriate antibiotics.

-

IPTG for protein expression induction.

-

Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

-

Glutathione-Sepharose or magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Triton X-100).

-

Elution Buffer (e.g., 10-50 mM reduced glutathione in Tris-HCl, pH 8.0).

-

SDS-PAGE gels and Western blot reagents.

-

Antibodies against the prey protein and GST.

Procedure:

-

Expression and Purification of GST-Hsp90:

-

Transform E. coli with the pGEX-Hsp90 vector and grow an overnight culture.

-

Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication or with a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Immobilization of GST-Hsp90:

-

Add the clarified lysate to pre-equilibrated glutathione beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

-

Binding of Prey Protein:

-

Prepare a lysate containing the prey protein (Cdc37) from transfected mammalian cells or another expression system.

-

Incubate the immobilized GST-Hsp90 beads with the prey protein lysate for 2-4 hours or overnight at 4°C.

-

To test the effect of this compound, pre-incubate the prey lysate with varying concentrations of the inhibitor before adding to the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with Wash Buffer to remove unbound prey protein.

-

Elute the protein complexes from the beads using Elution Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the prey protein (Cdc37) and GST to confirm the pull-down of the bait protein. A decrease in the amount of pulled-down Cdc37 in the presence of the inhibitor indicates disruption of the interaction.

-

Co-Immunoprecipitation (Co-IP) for In-Cell Hsp90-Client Interaction

This technique is used to study protein-protein interactions in their native cellular environment.

Materials:

-

Cell line of interest.

-

Cell Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against the bait protein (e.g., anti-Hsp90 or anti-Cdc37).

-

Protein A/G-coupled agarose or magnetic beads.

-

Isotype control antibody.

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration).

-

SDS-PAGE sample buffer.

-

Western blot reagents and antibodies against the bait and prey proteins.

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation.

-

Disrupting the Hsp90-Cdc37 Axis: A Targeted Approach to Inhibit Tumor Cell Growth

An In-depth Technical Guide on the Inhibition of the Hsp90-Cdc37 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Hsp90-Cdc37-IN-1" does not correspond to a publicly documented small molecule inhibitor in the reviewed scientific literature. This technical guide will therefore focus on the broader, validated therapeutic strategy of inhibiting the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI) for cancer therapy. We will utilize data from exemplary small molecule inhibitors, DDO-5936 and Celastrol, to illustrate the principles and impact of this approach on tumor cell growth.

Executive Summary

The Hsp90 molecular chaperone machinery is a critical regulator of cellular proteostasis, ensuring the proper folding, stability, and activity of a vast array of client proteins. In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins, including a large number of protein kinases that drive malignant progression. The co-chaperone Cdc37 is essential for the recruitment of these kinase clients to Hsp90, making the Hsp90-Cdc37 interaction a highly attractive and specific target for anticancer drug development. Disrupting this PPI offers a more selective therapeutic strategy compared to traditional ATP-competitive Hsp90 inhibitors, potentially leading to fewer off-target effects and reduced toxicity. This guide provides a comprehensive overview of the mechanism of action, quantitative effects on tumor cell growth, and relevant experimental methodologies associated with the inhibition of the Hsp90-Cdc37 axis.

The Hsp90-Cdc37 Chaperone Cycle and Its Role in Oncology

Hsp90 functions as a dimer, and its chaperone activity is coupled to an ATP-dependent conformational cycle. Cdc37 acts as an adaptor protein that specifically recognizes and binds to the catalytic domains of protein kinases, facilitating their delivery to the Hsp90 chaperone for maturation and stabilization. This process is crucial for the function of key oncogenic kinases such as AKT, CDK4, and RAF-1.

The Disruption of the Hsp90-Cdc37 Chaperone Axis by Hsp90-Cdc37-IN-1: A Technical Guide to its Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular chaperone heat shock protein 90 (Hsp90) and its co-chaperone cell division cycle 37 (Cdc37) form a critical partnership in the cell, primarily dedicated to the folding, stabilization, and activation of a large number of protein kinases. Many of these "client" kinases are essential components of signaling pathways that drive cell proliferation, survival, and differentiation. In numerous cancers, these pathways are hijacked through mutations or overexpression of client kinases, rendering cancer cells dependent on the Hsp90-Cdc37 chaperone machinery for their oncogenic activity.

This dependency has made the Hsp90-Cdc37 interaction a compelling target for anticancer drug development. Disrupting this interaction offers a more targeted approach compared to pan-Hsp90 inhibition, with the potential for greater selectivity and reduced off-target effects. Hsp90-Cdc37-IN-1 is a small molecule inhibitor designed to specifically interrupt the Hsp90-Cdc37 protein-protein interaction (PPI). This technical guide provides an in-depth exploration of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Mechanism of Action

This compound functions by disrupting the physical association between Hsp90 and Cdc37. Cdc37 acts as an adaptor, recruiting a specific subset of Hsp90 clients—the protein kinases—to the Hsp90 chaperone for conformational maturation. By preventing this interaction, this compound effectively blocks the entry of client kinases into the Hsp90 folding cycle. Deprived of their essential chaperone support, these kinases become unstable, are targeted for ubiquitination, and are subsequently degraded by the proteasome. This leads to the downregulation of the signaling pathways in which these kinases are key players.

Quantitative Data on Hsp90-Cdc37 Inhibitors

The following table summarizes key quantitative data for this compound and other notable inhibitors of the Hsp90-Cdc37 interaction. This comparative data is essential for evaluating the potency and cellular effects of these compounds.

| Compound | Assay Type | Target | IC50 / Kd | Cell Line(s) | Reference |

| This compound | Hsp90-Cdc37 Interaction Assay | Hsp90-Cdc37 PPI | 140 nM | Not Specified | [1][2] |

| DDO-5936 | Hsp90-Cdc37 HTRF Assay | Hsp90-Cdc37 PPI | Micromolar range | HCT116 | [3] |

| DDO-5936 | Antiproliferative Assay | Cell Proliferation | 8.99 ± 1.21 μM | HCT116 | [3] |

| DCZ3112 | Antiproliferative Assay | Cell Proliferation | 7.9 μM | SK-BR-3 | [4] |

| DCZ3112 | Antiproliferative Assay | Cell Proliferation | 4.6 μM | BT-474 | [4] |

| Conglobatin A | Split Renilla Luciferase Assay | Hsp90-Cdc37 PPI | Low micromolar | Mammalian cell lysate | [5] |

| Compound 8c | Microscale Thermophoresis | Hsp90 Binding | 70.8 μM | N/A | [4] |

| Compound 13g | Microscale Thermophoresis | Hsp90 Binding | 73.3 μM | N/A | [4] |

Signaling Pathways Affected by this compound

The primary consequence of Hsp90-Cdc37 inhibition is the degradation of client protein kinases. This leads to the attenuation of several critical cancer-related signaling pathways.

Caption: this compound disrupts the Hsp90-Cdc37 interaction, leading to client kinase degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized and should be adapted based on the specific cell lines and reagents used.

Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction

This protocol is for verifying the disruption of the Hsp90-Cdc37 interaction in cells treated with this compound.

a. Cell Lysis:

-

Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against Hsp90 or Cdc37 overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Co-IP lysis buffer.

c. Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against both Hsp90 and Cdc37 to observe the co-precipitated protein.

Caption: Workflow for Co-Immunoprecipitation to assess Hsp90-Cdc37 interaction.

Western Blotting for Hsp90 Client Kinase Degradation

This protocol is used to quantify the levels of Hsp90 client kinases following treatment with this compound.

a. Sample Preparation:

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against client kinases (e.g., Akt, Cdk4, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.[6][7]

a. Cell Seeding and Monolayer Formation:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Incubate until a confluent monolayer is formed.

b. Creating the "Wound":

-

Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

-

Gently wash the well with PBS to remove detached cells and debris.

-

Replace the medium with fresh culture medium containing different concentrations of this compound or vehicle control.

c. Imaging and Analysis:

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure over time to quantify cell migration.

Caption: Workflow for the wound healing cell migration assay.

Conclusion

This compound represents a targeted approach to inhibit oncogenic signaling by specifically disrupting the Hsp90-Cdc37 chaperone interaction. This leads to the selective degradation of client kinases, thereby inhibiting downstream pathways that promote cancer cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular effects of this compound and other inhibitors of this critical protein-protein interaction. Further research into this class of compounds holds significant promise for the development of novel and more selective cancer therapies.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05878J [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. clyte.tech [clyte.tech]

- 7. Wound healing migration assay (Scratch assay) [protocols.io]

Methodological & Application

Application Notes and Protocols for Hsp90-Cdc37-IN-1 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Hsp90-Cdc37 chaperone system is a critical regulator of protein folding and stability for a significant portion of the human kinome.[1][2] The co-chaperone Cdc37 specifically recruits a diverse array of protein kinases to the Hsp90 chaperone machinery, facilitating their proper conformation and protecting them from degradation.[1][3] Many of these client kinases, including CDK4, CDK6, SRC, RAF1, and AKT, are key drivers of oncogenic signaling pathways.[3][4] Consequently, the Hsp90-Cdc37 protein-protein interaction (PPI) has emerged as a promising therapeutic target for cancer treatment.

Hsp90-Cdc37-IN-1 is a small molecule inhibitor designed to disrupt this critical interaction. With an IC50 of 140 nM, it offers a potent tool for investigating the cellular consequences of inhibiting the Hsp90-Cdc37 chaperone pathway.[5][6] These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, enabling researchers to effectively probe its biological activity.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Hsp90-Cdc37 Protein-Protein Interaction | [5][6] |

| IC50 | 140 nM | [5][6] |

| Molecular Weight | 763.0 g/mol | N/A |

| Appearance | Solid powder | N/A |

Table 2: Solubility of Hsp90-Cdc37-IN-3 (a related compound) in Common Solvents

| Solvent | Concentration | Notes | Reference |

| DMSO | 100 mg/mL (156.69 mM) | Ultrasonic treatment may be needed. | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required volume and concentration of the stock solution. A common stock concentration for small molecule inhibitors is 10 mM.

-

Calculate the mass of this compound required.

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For a 10 mM stock in 1 mL: Mass = 0.010 mol/L x 0.001 L x 763.0 g/mol = 0.00763 g = 7.63 mg

-

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication may be used to aid dissolution if necessary, as suggested for the related compound Hsp90-Cdc37-IN-3.[7]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[6]

Protocol 2: Treatment of Cells in Culture with this compound

This protocol outlines the general procedure for treating cultured cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.

Materials:

-

Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Vehicle control (DMSO)

Procedure:

-

Plate the cells at the desired density and allow them to adhere and grow overnight.

-

Prepare the working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the cell culture vessels.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a negative control (medium only).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Proceed with the downstream analysis , such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for client protein degradation, or cell cycle analysis.

Visualizations

Caption: Hsp90-Cdc37 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for using this compound in cell culture.

References

- 1. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDC37 - Wikipedia [en.wikipedia.org]

- 4. CDC37 cell division cycle 37, HSP90 cochaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often implicated in tumorigenesis and cell proliferation. Consequently, Hsp90 has emerged as a significant therapeutic target in cancer research.

Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins forms the basis of the anticancer activity of Hsp90 inhibitors.

Western blotting is a fundamental and widely used technique to monitor the degradation of Hsp90 client proteins following inhibitor treatment. This application note provides a comprehensive guide, including detailed protocols and data interpretation, for researchers investigating the efficacy of Hsp90 inhibitors.

Signaling Pathway of Hsp90 Client Protein Degradation

Hsp90, in conjunction with a cohort of co-chaperones, facilitates the proper folding and stability of its client proteins. Upon inhibition of Hsp90, this protective mechanism is disrupted. The client protein, now in a destabilized state, is recognized by the cellular quality control machinery. The E3 ubiquitin ligase, often in complex with co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), ubiquitinates the client protein. This polyubiquitination marks the client protein for recognition and degradation by the 26S proteasome.

Data Presentation: Quantitative Analysis of Client Protein Degradation

The following tables summarize representative quantitative data on the degradation of key Hsp90 client proteins in response to treatment with the Hsp90 inhibitors 17-AAG and NVP-AUY922. Data is presented as a percentage of the control (untreated) protein levels, as determined by densitometric analysis of Western blots.

Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by 17-AAG

| Hsp90 Client Protein | Cell Line | 17-AAG Concentration (nM) | Protein Level (% of Control) |

| Akt | Ba/F3 | 0 | 100% |

| 10 | 85% | ||

| 50 | 50% | ||

| 100 | 20% | ||

| 500 | <5% | ||

| Cdk4 | Ba/F3 | 0 | 100% |

| 10 | 90% | ||

| 50 | 60% | ||

| 100 | 30% | ||

| 500 | 10% | ||

| c-Raf | MCF-7 | 0 | 100% |

| 100 | 75% | ||

| 500 | 40% | ||

| 1000 | 15% | ||

| 3000 | <5% |

Note: The data in this table is illustrative and compiled from visual representations and trends reported in the literature.

Table 2: Time-Course of Hsp90 Client Protein Degradation by NVP-AUY922 (100 nM)

| Hsp90 Client Protein | Cell Line | Time (hours) | Protein Level (% of Control) |

| HER2 (ErbB2) | HeLa | 0 | 100% |

| 4 | 70% | ||

| 8 | 40% | ||

| 16 | 15% | ||

| 24 | <5% | ||

| p-ErbB2 | HN3 | 0 | 100% |

| 4 | 50% | ||

| 8 | 20% | ||

| 16 | <5% | ||

| 24 | Undetectable | ||

| Akt | C666-1 | 0 | 100% |

| 24 | 60% | ||

| 48 | 30% | ||

| 72 | 10% | ||

| 96 | <5% |

Note: The data in this table is illustrative and compiled from visual representations and trends reported in the literature.

Experimental Protocols

A generalized workflow for the Western blot analysis of Hsp90 client protein degradation is depicted below.

Application Notes: Targeting the Hsp90-Cdc37 Interaction in Xenograft Mouse Models with Hsp90-Cdc37-IN-1

Introduction

The molecular chaperone Heat shock protein 90 (Hsp90) is essential for the stability and function of numerous client proteins, many of which are oncogenic kinases critical for tumor growth and survival.[1] The co-chaperone Cell division cycle 37 (Cdc37) plays a crucial role by acting as an adaptor, specifically recruiting kinase clients to the Hsp90 machinery for maturation and activation.[2][3] This Hsp90-Cdc37-kinase complex is frequently overexpressed or hyperactive in cancer cells, making it a prime therapeutic target.[4][5]

Traditional Hsp90 inhibitors that target the ATP-binding pocket have shown anti-tumor activity but are often limited by dose-limiting toxicities and the induction of a cytoprotective heat shock response (HSR).[5][6] An alternative and more selective strategy is to disrupt the specific protein-protein interaction (PPI) between Hsp90 and Cdc37.[1][4] This approach selectively destabilizes oncogenic kinases, leading to their degradation, without the broad, systemic effects of ATPase inhibitors.[1][7] Notably, inhibitors of the Hsp90-Cdc37 interaction often do not induce the heat shock response, offering a potential for a wider therapeutic window and reduced side effects.[4][7]

Hsp90-Cdc37-IN-1 is a representative small molecule inhibitor designed to specifically disrupt the Hsp90-Cdc37 PPI. By binding to a unique site on the N-terminus of Hsp90, it prevents the recruitment of Cdc37 and its associated kinase clients.[4] This leads to the targeted degradation of key oncogenic kinases such as CDK4, CDK6, AKT, and RAF, resulting in cell cycle arrest and inhibition of tumor proliferation.[1][4][8] These application notes provide detailed protocols for evaluating the efficacy of this compound in a preclinical xenograft mouse model.

Signaling Pathway and Mechanism of Action

The Hsp90-Cdc37 chaperone cycle is critical for the stability of approximately 60% of the human kinome.[9][10] Cdc37 recognizes and binds to partially folded or unstable kinase clients and delivers them to the Hsp90 chaperone for conformational maturation.[3] this compound physically blocks the interface between Hsp90 and Cdc37, preventing the formation of the ternary chaperone-co-chaperone-kinase complex.[4] This leaves the kinase client vulnerable to ubiquitination and subsequent degradation by the proteasome, leading to the downregulation of key oncogenic signaling pathways.[8]

Quantitative Data Summary

The following tables summarize representative data for an Hsp90-Cdc37 PPI inhibitor, DDO-5936, which serves as a surrogate for this compound.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal | 8.99 ± 1.21 | [4] |

| MCF-7 | Breast | 20.0 ± 1.2 | [1] |

| SK-N-MC | Ewing Sarcoma | 12.8 ± 0.9 | [1] |

| THP-1 | Leukemia | 33.9 ± 8.5 | [1] |

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Reference |

| Vehicle | N/A | ~1500 mm³ | 0% | [4] |

| This compound | 50 mg/kg, daily IP | ~750 mm³ | ~50% | [4] |

| This compound | 100 mg/kg, daily IP | ~400 mm³ | ~73% | [4] |

Experimental Workflow for Xenograft Study

A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from initial cell culture to final data analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (IC₅₀ Determination)

-

Cell Culture: Culture human colorectal cancer (HCT116) cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the inhibitor at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent to each well and incubate for 1-2 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Xenograft Mouse Model Study

-

Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD-scid IL2Rgamma-null/NSG or Athymic Nude).[11] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[12]

-

Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Cultrex Basement Membrane Extract (BME) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[11]

-

Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[11]

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-8 mice per group), ensuring similar average tumor volumes across groups.[11]

-

Drug Formulation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

-

Administer the inhibitor or vehicle control via intraperitoneal (IP) injection once daily at the desired doses (e.g., 50 mg/kg and 100 mg/kg).[4]

-

-

Efficacy Evaluation: Continue treatment for 21 days.[4] Monitor tumor volume and body weight throughout the study. A significant loss in body weight (>15-20%) may indicate toxicity.

-

Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen or fix them in formalin for further analysis.

Protocol 3: Pharmacodynamic (Western Blot) Analysis

-

Tissue Lysis: Homogenize a portion of the snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hsp90 client kinases (e.g., CDK4, CDK6, p-AKT, p-ERK) and housekeeping proteins (e.g., β-actin) overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of target proteins to the loading control to determine the effect of this compound on client protein degradation in the tumor tissue.[4]

References

- 1. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDC37 - Wikipedia [en.wikipedia.org]

- 3. Cdc37 goes beyond Hsp90 and kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the HSP90-CDC37-kinase chaperone cycle: A promising therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]

- 7. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cansa.org.za [cansa.org.za]

- 9. Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases [frontiersin.org]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hsp90-Cdc37-IN-1 Dose-Response in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hsp90-Cdc37 protein-protein interaction (PPI) is a critical node in cellular signaling, particularly for the maturation and stability of a vast number of protein kinases, many of which are oncogenic drivers. Disrupting this interaction presents a promising therapeutic strategy in oncology, offering a more targeted approach compared to traditional ATP-competitive Hsp90 inhibitors. Hsp90-Cdc37-IN-1 is a small molecule inhibitor that specifically targets this interaction. These application notes provide a summary of its dose-response effects in cancer cell lines and detailed protocols for its characterization.

Data Presentation

Dose-Response of this compound in Cancer Cell Lines

The inhibitory activity of this compound has been quantified both in terms of its direct disruption of the Hsp90-Cdc37 interaction and its anti-proliferative effects on cancer cells.

| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Hsp90-Cdc37 Interaction Disruption | - | 0.14 | |

| This compound | Anti-proliferative Activity | A549 (Human Lung Carcinoma) | 4.04 | |

| This compound | Anti-proliferative Activity | HCT-116 (Human Colon Carcinoma) | Data not available | |

| This compound | Anti-proliferative Activity | HepG2 (Human Liver Carcinoma) | Data not available | |

| This compound | Anti-proliferative Activity | MCF7 (Human Breast Carcinoma) | Data not available |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the interaction between the molecular chaperone Hsp90 and its co-chaperone Cdc37. Cdc37 is responsible for recruiting a specific subset of client proteins, primarily protein kinases, to Hsp90 for proper folding and activation. By inhibiting this interaction, this compound prevents the chaperoning of these client kinases, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome. This results in the downregulation of key oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Hsp90-Cdc37 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Experimental Workflow for Dose-Response Curve Generation

The following workflow outlines the key steps for determining the dose-response curve of this compound in cancer cell lines.

Caption: A generalized workflow for determining the IC50 of this compound.

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the cytotoxicity of this compound.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, HepG2, MCF7)

-

Complete growth medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-